ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the indole core .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties.
Homoveratrylamine: Used in the synthesis of various pharmaceuticals.
N-Acetyl-3,4-dimethoxyphenethylamine: Studied for its potential therapeutic effects
Uniqueness
Ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its indole core, combined with methoxy and ethyl ester groups, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H27NO5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C23H27NO5/c1-6-29-23(25)22-15(2)24(19-9-8-17(26-3)14-18(19)22)12-11-16-7-10-20(27-4)21(13-16)28-5/h7-10,13-14H,6,11-12H2,1-5H3 |
InChI Key |
FZIOTOBTWXQGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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